1-(2-Chloropyridin-3-yl)-3-(p-tolyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloropyridin-3-yl)-3-(p-tolyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloropyridin-3-yl)-3-(p-tolyl)thiourea typically involves the reaction of 2-chloropyridine-3-amine with p-tolyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloropyridin-3-yl)-3-(p-tolyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-Chloropyridin-3-yl)-3-(p-tolyl)thiourea depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The thiourea moiety can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloropyridin-3-yl)-3-phenylthiourea: Similar structure but with a phenyl group instead of a p-tolyl group.
1-(2-Chloropyridin-3-yl)-3-(m-tolyl)thiourea: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
1-(2-Chloropyridin-3-yl)-3-(o-tolyl)thiourea: Similar structure but with an ortho-tolyl group instead of a para-tolyl group.
Uniqueness
1-(2-Chloropyridin-3-yl)-3-(p-tolyl)thiourea is unique due to the specific positioning of the p-tolyl group, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom on the pyridine ring also adds to its distinct properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H12ClN3S |
---|---|
Molecular Weight |
277.77 g/mol |
IUPAC Name |
1-(2-chloropyridin-3-yl)-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C13H12ClN3S/c1-9-4-6-10(7-5-9)16-13(18)17-11-3-2-8-15-12(11)14/h2-8H,1H3,(H2,16,17,18) |
InChI Key |
TUYIHLIYUQKLTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC2=C(N=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.